Bn₃Man serves as a protected precursor to D-mannose due to the presence of the benzyl protecting groups. These groups can be selectively removed under specific conditions to reveal the underlying hydroxyl groups on the sugar molecule. This controlled manipulation of functional groups is crucial in organic synthesis for the preparation of complex carbohydrates and other molecules containing sugar units [1].
Here are some examples of research articles describing the use of Bn₃Man as a precursor in organic synthesis:
Bn₃Man can also be used as a probe to study enzymes and receptors that interact with carbohydrates. By attaching a detectable group (fluorophore or biotin) to the benzyl group, researchers can monitor the interactions of Bn₃Man with biological molecules involved in cellular processes [2].
Here are some examples of research articles describing the use of Bn₃Man for studying biological interactions:
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a complex carbohydrate derivative characterized by the presence of three benzyl groups on the hydroxyl positions of the alpha-D-mannopyranoside structure. Its molecular formula is C33H34O5, with a molecular weight of approximately 510.63 g/mol. This compound is primarily utilized in carbohydrate chemistry as a glycosyl donor and is significant for its role in various synthetic pathways and biological studies .
BBM itself does not have a specific biological mechanism of action. However, its role lies in its ability to be transformed into various complex carbohydrates, which can then exhibit diverse biological functions depending on their structure. These functions can range from influencing cell signaling to acting as potential drugs [].
These reactions highlight its versatility as a building block in synthetic organic chemistry .
Research indicates that Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside exhibits various biological activities. It has been studied for its potential anti-inflammatory and immunomodulatory effects. Additionally, it may influence cell signaling pathways due to its structural similarity to naturally occurring mannose-containing glycans. These properties make it a candidate for further exploration in therapeutic applications .
Several synthesis methods have been documented for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside:
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside finds applications in:
Interaction studies involving Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside have focused on its binding affinity with various lectins and receptors that recognize mannose residues. These studies reveal insights into how this compound can modulate biological responses through its interactions with proteins involved in immune response and cellular communication. Such interactions are crucial for understanding its potential therapeutic applications .
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside shares structural similarities with several other carbohydrate derivatives. Below is a comparison with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl alpha-D-glucopyranoside | Contains glucopyranoside instead of mannopyranoside | More prevalent in energy metabolism |
| Benzyl 6-O-trityl-alpha-D-mannopyranoside | Trityl protection at the 6-position | Enhanced stability under acidic conditions |
| Benzyl 2-O-benzoyl-alpha-D-mannopyranoside | Benzoyl group at the 2-position | Potentially different reactivity profiles |
The uniqueness of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside lies in its specific arrangement of benzyl groups and its application as a versatile glycosyl donor in synthetic methodologies, distinguishing it from other similar compounds .
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside possesses the molecular formula Carbon-33 Hydrogen-34 Oxygen-5 with a molecular weight of 510.6 grams per mole. The compound is officially registered under Chemical Abstracts Service number 57783-76-3 and carries multiple systematic nomenclature designations reflecting its complex structural architecture. According to International Union of Pure and Applied Chemistry nomenclature, this compound is formally named (2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane, which accurately describes the stereochemical configuration and substitution pattern of the molecule.
The structural framework of this compound consists of a mannopyranose ring system bearing four benzyl ether protecting groups strategically positioned at the 1, 2, 3, and 4 hydroxyl positions. The anomeric carbon adopts the alpha-configuration, creating a thermodynamically less favorable but synthetically valuable stereochemical arrangement. The presence of multiple benzyl protecting groups confers significant stability against both acidic and basic reaction conditions while maintaining sufficient reactivity for controlled chemical transformations. The benzyl groups serve dual functions as both protecting elements and as activating substituents that influence the electronic environment of the pyranose ring system.
The stereochemical complexity of benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside derives from the presence of multiple chiral centers that must be precisely controlled during synthesis. The alpha-anomeric configuration presents particular challenges because it represents the thermodynamically less stable anomer compared to the corresponding beta-isomer. This structural feature requires specialized synthetic approaches that can overcome the natural preference for beta-anomer formation during glycosylation reactions. The compound's three-dimensional structure has been extensively characterized using advanced spectroscopic techniques, revealing important conformational preferences that influence its reactivity patterns and binding interactions.
The development of benzyl-protected mannose derivatives emerged from the broader evolution of protecting group strategies in carbohydrate chemistry that began in the early twentieth century. Benzyl ethers established themselves as fundamental protecting groups due to their exceptional stability under both acidic and basic conditions, coupled with their ability to be selectively removed through mild catalytic hydrogenation procedures. The historical significance of benzyl protecting groups in carbohydrate synthesis traces back to their early adoption for structural studies of polysaccharides and their subsequent integration into synthetic methodologies.
The specific development of benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside as a synthetic building block coincided with advances in stereoselective glycosylation methodologies during the latter half of the twentieth century. Researchers recognized that the strategic placement of benzyl protecting groups could significantly influence the stereochemical outcome of glycosylation reactions, particularly for challenging alpha-mannosidic linkages. The compound represents a culmination of decades of research into optimal protecting group combinations that balance stability, selectivity, and ease of removal in complex synthetic sequences.
Fischer's pioneering work on carbohydrate chemistry laid the foundational principles that eventually led to the sophisticated protecting group strategies employed in modern synthesis. The evolution from Fischer's early glycoside formation methods to contemporary approaches utilizing benzyl-protected intermediates demonstrates the progressive refinement of synthetic techniques. The development of reliable methods for preparing alpha-mannose derivatives, including benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside, addressed longstanding challenges in carbohydrate synthesis where the formation of 1,2-cis-beta-mannosides could not be achieved through conventional approaches relying on anomeric effects.
The armed-disarmed concept introduced by Fraser-Reid revolutionized the strategic use of protecting groups in oligosaccharide synthesis, with benzyl ether-bearing donors classified as "armed" systems capable of selective activation. This conceptual framework provided theoretical justification for the synthetic utility of compounds like benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside, which function as highly reactive glycosyl donors in complex coupling reactions. The historical development of these methodologies reflects the growing understanding of how protecting groups influence both the reactivity and stereoselectivity of glycosylation processes.
Benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside serves as a critical synthetic intermediate for the construction of complex mannose-containing oligosaccharides and glycoconjugates that occur naturally in biological systems. The compound's synthetic utility derives from its ability to function as both a glycosyl donor and acceptor in various coupling reactions, enabling the formation of diverse glycosidic linkages with high stereochemical control. Research applications have demonstrated its effectiveness in the synthesis of alpha-mannopyranosyl phosphosugars, which represent important structural components of bacterial cell wall polysaccharides and glycoproteins.
The strategic importance of this compound extends to its role in studying glycosylation mechanisms and developing new synthetic methodologies for carbohydrate chemistry. Researchers utilize benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside to investigate the fundamental aspects of carbohydrate-protein interactions, particularly those involving mannose-specific binding events that are crucial for cellular communication and pathogen recognition processes. The compound's well-defined structure and predictable reactivity make it an ideal model system for exploring the relationship between protecting group patterns and glycosylation outcomes.
| Synthetic Application | Yield Range | Reference |
|---|---|---|
| Alpha-Mannopyranosyl Phosphosugar Formation | 61-90% | |
| Beta-Mannopyranoside Synthesis | Variable | |
| Complex Oligosaccharide Assembly | High |
The compound demonstrates exceptional versatility in synthetic applications requiring selective deprotection strategies. The benzyl protecting groups can be removed simultaneously through catalytic hydrogenation or dissolving metal reduction conditions, enabling access to fully deprotected mannose derivatives for biological evaluation. This capability is particularly valuable in the synthesis of bioactive oligosaccharides where multiple protecting group manipulations must be coordinated to achieve the desired target structures. Advanced synthetic schemes have employed benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside in the preparation of complex polysaccharide fragments, including those found in bacterial capsular materials and mammalian glycoproteins.
The compound's significance in contemporary carbohydrate chemistry reflects broader trends toward the development of more efficient and selective synthetic methods. Modern protecting group strategies increasingly emphasize the use of orthogonal protection schemes that allow for selective manipulation of individual hydroxyl groups during complex synthetic sequences. Benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside exemplifies these principles by providing a stable yet reactive platform for further chemical elaboration. The continuing development of new synthetic applications for this compound underscores its enduring importance as a fundamental building block in the expanding field of chemical glycobiology and therapeutic carbohydrate chemistry.
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside represents a crucial building block in carbohydrate chemistry, characterized by its molecular formula C33H34O5 and molecular weight of 510.6 grams per mole [1]. This compound serves as an essential intermediate in the synthesis of complex oligosaccharides and glycoconjugates, requiring sophisticated synthetic approaches to achieve selective protection and manipulation of hydroxyl groups [2].
Traditional synthetic methodologies for preparing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside rely predominantly on stepwise protection strategies and selective manipulation of protecting groups [3]. These approaches have been extensively developed to provide reliable access to this important carbohydrate derivative while maintaining stereochemical integrity throughout the synthetic sequence [4].
Stepwise benzylation represents the most established approach for synthesizing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside [5]. The process typically begins with alpha-D-mannopyranoside as the starting material, followed by sequential introduction of benzyl protecting groups at specific hydroxyl positions [6]. The benzylation process involves the use of benzyl bromide or benzyl chloride in the presence of strong bases such as sodium hydride or potassium tert-butoxide [7].
The stepwise approach offers several advantages, including precise control over regioselectivity and the ability to introduce different protecting groups at each position if required [8]. Research has demonstrated that the order of benzylation significantly affects the overall yield and selectivity of the process [9]. The most efficient protocols typically involve initial protection of the most reactive hydroxyl groups, followed by activation of less reactive positions under more forcing conditions [10].
Experimental data indicate that benzylation yields vary considerably based on the specific conditions employed [11]. Studies have shown that reactions performed at elevated temperatures (60-80°C) in dimethylformamide as solvent typically achieve yields ranging from 70-85% for each benzylation step [12]. The use of tetrabutylammonium iodide as a phase-transfer catalyst has been reported to enhance reaction rates and improve overall yields [13].
Selective protecting group manipulation represents a complementary strategy for accessing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside [14]. This approach involves the use of orthogonal protection schemes that allow for selective removal and introduction of protecting groups at specific positions [15]. The strategy is particularly valuable when starting from fully protected mannose derivatives that require selective deprotection to expose specific hydroxyl groups for further functionalization [16].
Research has demonstrated the effectiveness of using different protecting group combinations to achieve selective manipulation [17]. For example, the combination of acetyl and benzyl protecting groups allows for selective deacetylation under mild basic conditions while leaving benzyl groups intact [18]. This orthogonal approach enables chemists to access intermediates that would be difficult to obtain through direct benzylation methods [19].
The selective manipulation approach has been particularly successful in the synthesis of complex oligosaccharides where multiple protecting group manipulations are required [20]. Studies have shown that careful selection of protecting groups and reaction conditions can lead to overall synthetic sequences with improved efficiency compared to purely stepwise approaches [21].
Recent advances in catalytic methodology have provided new opportunities for synthesizing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside through more efficient and selective processes [22]. These novel approaches often offer advantages in terms of reaction conditions, catalyst loading, and overall synthetic efficiency [23].
Copper-catalyzed glycosylation techniques have emerged as powerful tools for the synthesis of mannopyranoside derivatives [9]. These methods leverage the unique reactivity of copper complexes to activate glycosyl donors under mild conditions while maintaining high stereoselectivity [10]. The use of copper catalysts has been particularly successful in promoting alpha-selective glycosylation reactions, which are crucial for the synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside [11].
Recent research has demonstrated that copper triflate catalysts can effectively promote glycosylation reactions with excellent yields and selectivity [10]. The catalytic system typically employs low catalyst loadings (1-5 mole percent) and operates under mild reaction conditions [11]. Studies have shown that the choice of copper source and ligand system significantly affects both the reaction rate and stereoselectivity [12].
The mechanism of copper-catalyzed glycosylation involves coordination of the copper center to the glycosyl donor, followed by activation through formation of an oxocarbenium ion intermediate [13]. This activation mode provides excellent control over the stereochemical outcome of the reaction, particularly favoring alpha-selectivity in mannose systems [14]. Experimental data indicate that copper-catalyzed reactions typically achieve alpha:beta ratios exceeding 10:1 for mannopyranoside formation [15].
Thioglycoside activation protocols represent another important class of catalytic methods for synthesizing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside [24]. These methods utilize thioglycoside donors that can be selectively activated under mild conditions using various promoter systems [25]. The thioglycoside approach offers excellent control over reaction timing and allows for the use of excess acceptor to drive reactions to completion [26].
Traditional thioglycoside activation employs promoters such as N-iodosuccinimide with triflic acid or dimethyl(methylthio)sulfonium triflate [11]. These systems provide reliable activation of thioglycoside donors while maintaining good stereoselectivity [12]. Recent advances have focused on developing more environmentally friendly activation protocols using alternative promoter systems [13].
Novel approaches to thioglycoside activation include the use of hypervalent iodine reagents and organocatalytic systems [27]. These methods often provide improved reaction profiles with reduced byproduct formation and enhanced stereoselectivity [28]. Research has demonstrated that careful optimization of the activation protocol can lead to significant improvements in both yield and selectivity for mannopyranoside synthesis [29].
The optimization of reaction conditions represents a critical aspect of efficiently synthesizing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside [30]. Multiple parameters must be carefully controlled to achieve optimal results, including solvent selection, temperature control, and maintenance of appropriate reaction atmospheres [31].
Solvent selection exerts profound effects on both the reaction rate and stereoselectivity of glycosylation reactions [13]. Research has demonstrated that solvent polarity plays a crucial role in determining the mechanism of glycosylation, with polar solvents favoring dissociative pathways and nonpolar solvents promoting associative mechanisms [14]. For the synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, careful solvent optimization is essential to achieve the desired alpha-selectivity [15].
Studies have shown that dichloromethane represents the most commonly used solvent for glycosylation reactions, providing a good balance between reaction rate and selectivity [13]. However, recent research has identified trichloroethylene as a superior solvent for certain glycosylation reactions, providing enhanced stereoselectivity compared to traditional solvents [16]. The following table summarizes the effects of different solvents on glycosylation selectivity:
| Solvent | Selectivity Ratio (cis:trans) | Reaction Yield (%) |
|---|---|---|
| Toluene | 88:12 | 78 |
| Dichloromethane | 75:25 | 85 |
| Trichloroethylene | 91:9 | 82 |
| Acetonitrile | 21:79 | 73 |
Temperature control represents another critical parameter in glycosylation reactions [17]. Lower temperatures typically favor improved stereoselectivity but may result in slower reaction rates [18]. Most protocols for synthesizing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside employ temperatures ranging from -78°C to room temperature, depending on the specific activation method used [19].
Maintaining anhydrous conditions represents an absolute requirement for successful glycosylation reactions [12]. The presence of water can lead to hydrolysis of both glycosyl donors and the desired products, significantly reducing reaction yields [20]. Standard protocols employ freshly activated molecular sieves to ensure complete removal of water from the reaction mixture [21].
The use of molecular sieves is critical for achieving optimal results in glycosylation reactions [20]. Typically, 3 Angstrom or 4 Angstrom molecular sieves are employed in quantities ranging from 200-500 milligrams per millimole of substrate [21]. The molecular sieves must be freshly activated by heating under vacuum to ensure maximum water absorption capacity [22].
Inert atmosphere requirements vary depending on the specific reaction conditions employed [23]. Most glycosylation reactions benefit from conducting the reaction under an atmosphere of nitrogen or argon to prevent oxidation of sensitive intermediates [24]. The following experimental parameters have been optimized for glycosylation reactions:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Molecular Sieves | 3 Angstrom, 200-500 mg | +15-20% |
| Atmosphere | Nitrogen or Argon | +10-15% |
| Pre-stirring Time | 1-2 hours | +5-10% |
| Temperature Control | ±2°C precision | +8-12% |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, revealing characteristic spectral signatures that distinguish this protected mannose derivative [1] [2] [3]. The anomeric proton (H-1) resonates as a distinctive doublet at δ 4.98-5.28 ppm with a coupling constant (J1,2) of 1.5-2.0 Hz, confirming the alpha configuration at the anomeric center [4] [2]. This small coupling constant is diagnostic of the axial orientation of the anomeric substituent in the alpha-mannopyranoside configuration.
The benzyl protecting groups exhibit characteristic resonance patterns in both 1H and 13C nuclear magnetic resonance spectra. In 1H nuclear magnetic resonance, the benzyl methylene protons appear as complex multiplets between δ 4.45-4.85 ppm, while the aromatic protons of the benzyl groups produce overlapping multiplets in the δ 7.20-7.45 ppm region [4] [2] [3]. The ring protons (H-2 through H-5) typically resonate between δ 3.8-4.2 ppm as complex multiplets, reflecting the highly substituted nature of the mannopyranose core [4] [2].
In 13C nuclear magnetic resonance spectroscopy, the anomeric carbon (C-1) appears at δ 98.2-100.2 ppm, consistent with alpha-mannopyranoside stereochemistry [4] [2]. The benzyl ether carbons resonate between δ 72.8-75.5 ppm, while the aromatic carbons of the benzyl groups appear in the characteristic aromatic region at δ 128-138 ppm [4] [2]. These spectral parameters provide unambiguous identification of the protecting group pattern and stereochemical configuration.
Table 3.1.1: 1H and 13C Nuclear Magnetic Resonance Spectral Assignments
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|---|
| H-1/C-1 | 4.98-5.28 | 98.2-100.2 | d | J1,2 = 1.5-2.0 |
| H-2 to H-5 | 3.8-4.2 | 72-82 | m | - |
| Benzyl CH2 | 4.45-4.85 | 72.8-75.5 | m | - |
| Aromatic H | 7.20-7.45 | 128-138 | m | - |
The nuclear magnetic resonance spectral data confirm complete benzylation at positions 2, 3, and 4, as evidenced by the absence of free hydroxyl signals and the characteristic downfield shifts of the protected carbons [4] [2]. The integration patterns in 1H nuclear magnetic resonance spectra are consistent with the molecular formula C33H34O5, showing the expected ratio of aromatic to aliphatic protons [1] [5].
Infrared spectroscopy reveals diagnostic absorption bands that characterize the functional groups present in Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside. The compound exhibits strong aromatic carbon-hydrogen stretching vibrations at 3028-3063 cm⁻¹, characteristic of the multiple benzyl protecting groups [3] [6]. Aliphatic carbon-hydrogen stretching appears at 2920-2980 cm⁻¹, corresponding to the methylene bridges and ring carbons [3] [6].
The infrared spectrum shows prominent carbon-oxygen stretching vibrations at 1080-1150 cm⁻¹, indicative of the ether linkages formed by the benzyl protecting groups [3] [6]. Benzyl ether carbon-oxygen stretches typically appear around 1100 cm⁻¹, while the pyranose ring carbon-oxygen vibrations occur at slightly higher frequencies [3] [6]. The absence of broad hydroxyl stretching bands in the 3200-3600 cm⁻¹ region confirms complete protection of the secondary hydroxyl groups [3] [6].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of benzylated mannopyranosides. Electrospray ionization mass spectrometry yields molecular ion peaks at m/z 533.2 [M+Na]⁺ and m/z 549.2 [M+K]⁺, confirming the molecular formula C33H34O5 with a molecular weight of 510.6 g/mol [1] [5] [3]. High-resolution mass spectrometry provides accurate mass measurements that distinguish this compound from isomeric structures.
Table 3.1.2: Infrared Spectroscopic Assignments
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Aromatic C-H | 3028-3063 | Stretching | Strong |
| Aliphatic C-H | 2920-2980 | Stretching | Medium |
| C-O (ether) | 1080-1150 | Stretching | Strong |
| Aromatic C=C | 1495-1510 | Stretching | Medium |
| C-H (bending) | 1450-1470 | Bending | Medium |
Collision-induced dissociation mass spectrometry reveals characteristic fragmentation patterns that provide structural information about the linkage positions and protecting group arrangements [3]. The loss of benzyl groups (m/z -91) and the formation of oxonium ions are diagnostic features that distinguish this compound from other benzylated sugar derivatives [3]. Energy-resolved mass spectrometry studies have demonstrated that benzylated mannopyranosides exhibit specific stability orders based on their linkage patterns and protecting group arrangements [3].
X-ray crystallographic analysis of related phenyl 2,3,4-tri-O-benzyl-1-thio-alpha-D-mannopyranoside monohydrate provides structural insights applicable to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside [7]. The crystal structure reveals a monoclinic crystal system with space group P21, demonstrating typical parameters for benzylated mannopyranoside derivatives [7]. The unit cell dimensions show a = 12.628(1) Å, b = 8.084(1) Å, c = 14.832(2) Å, and β = 101.380(5)°, with a cell volume of 1484.4(2) ų [7].
The mannopyranoside ring adopts the expected chair conformation (⁴C₁) with specific puckering parameters that define the three-dimensional structure [7]. Puckering amplitude analysis reveals Q = 0.522(3) Å, θ = 3.6(3)°, and φ = 60(5)°, confirming the chair conformation with minimal deviation from ideal geometry [7]. The alpha-configured substituent at C1 occupies an axial position, consistent with the stereochemical assignment [7].
Table 3.2.1: Crystallographic Parameters for Related Benzylated Mannopyranosides
| Parameter | Value | Standard Deviation |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | P21 | - |
| a (Å) | 12.628 | 0.001 |
| b (Å) | 8.084 | 0.001 |
| c (Å) | 14.832 | 0.002 |
| β (°) | 101.380 | 0.005 |
| Volume (ų) | 1484.4 | 0.2 |
| Z | 2 | - |
| Temperature (K) | 150 | - |
The benzyl protecting groups at positions 2, 3, and 4 adopt specific orientations that minimize steric interactions while maintaining optimal packing in the crystal lattice [7]. Position analysis reveals that the 2-O-benzyl group occupies an axial position, while the 3-O-benzyl and 4-O-benzyl groups are equatorially oriented [7]. This arrangement is consistent with the lowest energy conformation predicted by molecular mechanics calculations.
Hydrogen bonding patterns in the crystal structure involve water molecules that interact with unprotected hydroxyl groups when present [7]. The crystal packing is stabilized by van der Waals interactions between aromatic rings of adjacent molecules, contributing to the overall stability of the crystalline phase [7]. Thermal parameters indicate well-ordered structures with minimal disorder in the benzyl protecting groups [7].
Comparative analysis of multiple benzylated mannopyranoside crystal structures reveals consistent conformational preferences across this class of compounds [8] [7]. Studies of 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside demonstrate similar chair conformations and anomeric configurations, validating the structural motifs observed in benzylated derivatives [8].
The chair conformation remains the predominant geometry across different protecting group patterns, with puckering parameters showing minimal variation [8] [7]. Comparative studies indicate that benzyl protecting groups induce less conformational strain compared to acetyl or benzoyl groups, resulting in structures closer to the ideal chair geometry [8] [7]. This conformational preference has important implications for the reactivity and stereoselectivity of glycosylation reactions.
Table 3.2.2: Comparative Conformational Parameters
| Compound Type | Puckering Amplitude (Å) | θ (°) | φ (°) | Conformation |
|---|---|---|---|---|
| Tri-O-benzyl mannopyranose | 0.522 | 3.6 | 60 | ⁴C₁ |
| Tetra-O-acetyl mannopyranose | 0.548 | 4.1 | 58 | ⁴C₁ |
| Di-O-benzoyl mannopyranose | 0.535 | 3.8 | 62 | ⁴C₁ |
Ring puckering analysis across multiple structures demonstrates that the mannopyranoside core maintains structural integrity regardless of protecting group variations [8] [7]. The α-D configuration remains stable across different crystal environments, supporting the use of benzyl protection strategies in synthetic glycochemistry [8] [7]. Conformational energy calculations based on crystallographic data indicate that benzylated mannopyranosides occupy low-energy conformational states [8] [7].
Molecular dynamics simulations provide detailed insights into the conformational behavior and dynamic properties of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in solution environments [9] [10] [11]. Advanced computational studies employing density functional theory and molecular dynamics methodologies reveal the conformational preferences and energetic landscapes of mannopyranoside derivatives [9] [12] [13].
Car-Parrinello molecular dynamics simulations demonstrate that the mannopyranoside ring maintains the chair conformation (⁴C₁) throughout extended simulation periods [9]. Root mean square deviation values typically range from 0.33 to 0.41 Å, indicating structural stability over 100 nanosecond simulation timeframes [10]. The benzyl protecting groups exhibit rotational flexibility around the carbon-oxygen bonds while maintaining preferred orientations that minimize steric clashes [9] [10].
Table 3.3.1: Molecular Dynamics Simulation Parameters
| Parameter | Value | Unit | Simulation Time |
|---|---|---|---|
| RMSD | 0.33-0.41 | Å | 100 ns |
| RMSF | 0.04-0.67 | nm | 100 ns |
| Radius of Gyration | 2.41-2.62 | nm | 100 ns |
| Temperature | 300 | K | Constant |
| Pressure | 1 | bar | Constant |
Solvation studies using explicit water models reveal hydration patterns around the protected mannopyranoside structure [12]. The benzyl groups create hydrophobic regions that influence the overall solvation behavior, while the remaining unprotected hydroxyl groups (when present) form hydrogen bonds with surrounding water molecules [12]. These solvation effects significantly impact the conformational preferences and dynamic behavior of the molecule [12].
Free energy calculations along specific conformational coordinates demonstrate the relative stability of different ring puckering states [13]. The ⁴C₁ chair conformation represents the global minimum on the potential energy surface, with alternative conformations such as ¹C₄ and envelope forms requiring significant activation energies [13]. Transition state calculations reveal the energetic barriers for ring interconversion processes [13].
Density functional theory calculations provide detailed electronic structure information for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, revealing molecular orbital distributions and electronic properties [9] [11] [14]. Calculations employing the B3LYP functional with 6-311++G(d,p) basis sets yield optimized geometries consistent with experimental structural data [14] [11].
Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate the electronic characteristics of the benzylated mannopyranoside system [11]. The energy gap between frontier molecular orbitals typically ranges from 0.25 to 0.28 eV for mannopyranoside derivatives, indicating moderate electronic stability [11]. These calculations provide insights into chemical reactivity and potential reaction mechanisms [11].
Table 3.3.2: Electronic Structure Properties
| Property | Value | Unit | Method |
|---|---|---|---|
| HOMO Energy | -6.2 | eV | DFT/B3LYP |
| LUMO Energy | -1.8 | eV | DFT/B3LYP |
| Energy Gap | 4.4 | eV | DFT/B3LYP |
| Dipole Moment | 2.1-2.8 | Debye | DFT/B3LYP |
| Polarizability | 45-52 | ų | DFT/B3LYP |
Natural bond orbital analysis reveals the electronic distribution and bonding characteristics within the mannopyranoside framework [14]. The anomeric carbon exhibits partial positive charge character, consistent with its electrophilic nature in glycosylation reactions [13]. Electronic structure calculations also provide insights into the stabilizing effects of the benzyl protecting groups through hyperconjugation and inductive effects [14].
Molecular electrostatic potential mapping identifies regions of electron density variation across the molecular surface [11]. These calculations are valuable for understanding intermolecular interactions and predicting binding affinities in biological systems [11]. The electrostatic potential surfaces reveal the influence of benzyl protecting groups on the overall electronic distribution of the mannopyranoside core [11].